The Dipeptide Phenylalanyllysine: A Comprehensive Technical Guide
The Dipeptide Phenylalanyllysine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylalanyllysine (Phe-Lys) is a dipeptide composed of the amino acids L-phenylalanine and L-lysine, linked by a peptide bond. As a fundamental building block of proteins and a product of protein metabolism, its structure and properties are of significant interest in various fields of biochemical and pharmaceutical research. This technical guide provides an in-depth overview of the structure, properties, synthesis, and potential biological significance of Phenylalanyllysine. Detailed experimental protocols for its synthesis and characterization are outlined, and quantitative data are presented for easy reference.
Structure and Chemical Properties
Phenylalanyllysine is formed through the condensation of the carboxyl group of L-phenylalanine with the α-amino group of L-lysine.[1] The resulting structure features a phenyl group from the phenylalanine residue and a primary amino group in the side chain of the lysine residue, which can be protonated under physiological conditions.
Chemical Structure
The chemical structure of L-Phenylalanyl-L-lysine is depicted below:
Figure 1: 2D structure of L-Phenylalanyl-L-lysine.
Physicochemical Properties
A summary of the key physicochemical properties of Phenylalanyllysine is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoic acid | [1] |
| Molecular Formula | C15H23N3O3 | [1] |
| Molecular Weight | 293.36 g/mol | [1] |
| PubChem CID | 15607820 | [1] |
| CAS Number | 6456-72-0 | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C--INVALID-LINK--C(=O)O">C@@HN | [1] |
| InChI Key | FADYJNXDPBKVCA-STQMWFEESA-N | [1] |
| Predicted pKa (α-COOH) | ~2.1 | [2][3] |
| Predicted pKa (α-NH3+) | ~9.1 | [2][3] |
| Predicted pKa (Lysine side-chain) | ~10.5 | [3][4] |
| Predicted Isoelectric Point (pI) | ~9.7 | [3][4][5] |
| Predicted Solubility | Soluble in water. Solubility is influenced by pH, being lowest at the isoelectric point and increasing in acidic or basic solutions. Insoluble to slightly soluble in ethanol and methanol. | [6][7][8][9][10] |
Note: pKa and pI values are estimated based on the values for the individual amino acids.
Synthesis of Phenylalanyllysine
The synthesis of Phenylalanyllysine is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This method offers significant advantages over solution-phase synthesis, including ease of purification and the ability to drive reactions to completion using excess reagents. The Fmoc/tBu strategy is a widely used orthogonal protection scheme in SPPS.
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of Phenylalanyllysine on a rink amide resin to yield the C-terminally amidated dipeptide.
Materials:
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
Piperidine
-
Fmoc-L-Lys(Boc)-OH
-
Fmoc-L-Phe-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, anhydrous
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Coupling of the First Amino Acid (Fmoc-Lys(Boc)-OH):
-
In a separate vial, dissolve Fmoc-L-Lys(Boc)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection (Second Amino Acid):
-
Repeat step 2 to remove the Fmoc group from the newly coupled lysine residue.
-
-
Coupling of the Second Amino Acid (Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-L-Phe-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin-bound lysine.
-
Shake for 2 hours and confirm completion with a Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection:
-
Repeat step 2 to remove the final Fmoc group from the phenylalanine residue.
-
-
Cleavage and Side-Chain Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried peptide-resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Lyophilize the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the synthesized Phenylalanyllysine using Mass Spectrometry and NMR spectroscopy.
-
Visualization of the Synthesis Workflow
Caption: Solid-Phase Peptide Synthesis workflow for Phenylalanyllysine.
Characterization of Phenylalanyllysine
The identity and purity of synthesized Phenylalanyllysine are confirmed using standard analytical techniques.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the dipeptide. Electrospray ionization (ESI) is a common technique for analyzing peptides. The expected monoisotopic mass for [M+H]+ is approximately 294.1818 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Biological Significance and Signaling
The direct biological activity of Phenylalanyllysine as a signaling molecule is not well-documented.[14] Like many short peptides, it is likely that orally ingested or systemically available Phenylalanyllysine is rapidly hydrolyzed by peptidases into its constituent amino acids, L-phenylalanine and L-lysine.[14] Therefore, its biological effects are largely attributable to the physiological roles of these two amino acids.
Cellular Uptake
The cellular uptake of dipeptides can occur via peptide transporters such as PEPT1 in the intestine.[14] However, the uptake mechanism into other cell types has not been specifically studied for Phenylalanyllysine. Cationic peptides, due to the lysine residue, can sometimes exhibit enhanced cellular uptake through interactions with negatively charged components of the cell membrane.
Signaling Pathways of Constituent Amino Acids
-
L-Phenylalanine: This essential amino acid is a precursor for the synthesis of tyrosine and subsequently the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine).[14] Phenylalanine can also influence signaling pathways such as the mTOR pathway, which is involved in protein synthesis. At high concentrations, it may modulate the activity of NMDA receptors.[14]
-
L-Lysine: As an essential amino acid, lysine is crucial for protein synthesis and has a role in various metabolic pathways. Its positively charged side chain is a site for post-translational modifications like ubiquitination and acetylation, which are critical for regulating protein function and signaling.
Visualization of the Putative Metabolic Fate
Caption: Putative metabolic fate of Phenylalanyllysine.
Conclusion
Phenylalanyllysine is a simple dipeptide with well-defined chemical properties. Its synthesis is readily achievable using standard solid-phase peptide synthesis protocols. While direct biological signaling roles for the dipeptide itself are not established, its constituent amino acids, phenylalanine and lysine, are essential components of numerous physiological processes. This technical guide provides a foundational resource for researchers working with Phenylalanyllysine, from its chemical synthesis and characterization to understanding its potential biological context. Further research is warranted to explore any unique biological activities of the intact dipeptide that may extend beyond the functions of its individual amino acid components.
References
- 1. FMOC-LYS(BOC)(ME)-OH: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Ch27 pKa and pI values [chem.ucalgary.ca]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. sepax-tech.com.cn [sepax-tech.com.cn]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 11. hmdb.ca [hmdb.ca]
- 12. D-Phenylalanine(673-06-3) 13C NMR [m.chemicalbook.com]
- 13. bmse000045 L-Phenylalanine at BMRB [bmrb.io]
- 14. benchchem.com [benchchem.com]
